Disodium 4-amino-1-bromo-9,10-dihydro-9,10-dioxoanthracene-3,5-disulphonate
Description
Disodium 4-amino-1-bromo-9,10-dihydro-9,10-dioxoanthracene-3,5-disulphonate is a sulfonated anthraquinone derivative characterized by a brominated and aminated anthracene core with two sulfonate groups at positions 3 and 3. The compound’s structure combines electron-withdrawing (bromo, sulfonate) and electron-donating (amino) substituents, which influence its solubility, stability, and reactivity.
The sulfonate groups enhance water solubility, making the compound suitable for applications in dyeing, catalysis, or pharmaceuticals .
Properties
CAS No. |
93940-12-6 |
|---|---|
Molecular Formula |
C14H6BrNNa2O8S2 |
Molecular Weight |
506.2 g/mol |
IUPAC Name |
disodium;8-amino-5-bromo-9,10-dioxoanthracene-1,7-disulfonate |
InChI |
InChI=1S/C14H8BrNO8S2.2Na/c15-6-4-8(26(22,23)24)12(16)11-10(6)13(17)5-2-1-3-7(25(19,20)21)9(5)14(11)18;;/h1-4H,16H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
FDBJRLVYJPMZRS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C(=CC(=C3C2=O)Br)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-amino-1-bromo-9,10-dihydro-9,10-dioxoanthracene-3,5-disulphonate typically involves the bromination of 9,10-dihydro-9,10-dioxoanthracene derivatives followed by sulfonation and amination reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that are optimized for yield and purity. These processes often include continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-amino-1-bromo-9,10-dihydro-9,10-dioxoanthracene-3,5-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups replacing the bromine or amino groups .
Scientific Research Applications
Disodium 4-amino-1-bromo-9,10-dihydro-9,10-dioxoanthracene-3,5-disulphonate is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is employed in staining techniques for observing cellular structures under a microscope.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of disodium 4-amino-1-bromo-9,10-dihydro-9,10-dioxoanthracene-3,5-disulphonate involves its interaction with specific molecular targets. The bromine and amino groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved often include oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and substituents of analogous anthraquinone derivatives:
Key Observations :
- Substituent Positioning: The target compound’s bromo group at position 1 distinguishes it from derivatives like 9,10-dioxoanthracene-1,5-disulphonic acid, which lacks amino/bromo groups .
- Amino vs. Cyclohexylamino: Replacing the 4-amino group with a cyclohexylamino group (CAS 860-22-0) increases steric bulk, reducing reactivity but enhancing lipid solubility for hair dye applications .
- Triazine Functionalization : The trisodium compound (CAS 14835-74-6) incorporates a triazine ring, enabling covalent bonding to polymers or proteins, a feature absent in the target compound .
Physicochemical Properties
Key Findings :
- The target compound’s dual sulfonate groups ensure superior water solubility compared to mono-sulfonated analogs .
- Bromination at position 1 may redshift its UV-Vis absorption relative to non-brominated derivatives like CAS 117-14-6 .
Biological Activity
Disodium 4-amino-1-bromo-9,10-dihydro-9,10-dioxoanthracene-3,5-disulphonate (CAS Number: 93940-12-6) is a synthetic compound derived from the anthracene family, notable for its complex structure and potential biological activities. This article explores its biological activity through various studies and findings, providing a comprehensive overview of its applications and effects.
| Property | Value |
|---|---|
| Molecular Formula | C14H6BrNNa2O8S2 |
| Molecular Weight | 506.213 g/mol |
| CAS Number | 93940-12-6 |
| LogP | 3.357 |
| PSA (Polar Surface Area) | 191.32 Ų |
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Reductive Capacity : The compound has been shown to facilitate the reduction of various metal ions and organic compounds in anaerobic environments. For instance, it enhances the microbial reduction of Fe(III) oxides, which is critical in bioremediation processes .
- Dye Reduction : It acts as an electron shuttle in azo dye reduction processes. Studies indicate that its presence significantly improves the degradation rates of environmental pollutants such as DDT (dichloro-diphenyl-trichloroethane) by promoting reductive dechlorination .
- Antimicrobial Activity : Preliminary studies suggest that compounds in the anthracene family may exhibit antimicrobial properties. The specific effects of this compound on bacterial strains have not been extensively documented but warrant further investigation.
Case Study 1: Azo Dye Reduction
In a controlled laboratory experiment, Klebsiella oxytoca was utilized to assess the effectiveness of this compound as an electron shuttle in azo dye reduction. The results indicated that the addition of this compound led to a reduction efficiency of up to 92% for specific azo dyes within a 20-day incubation period. This highlights its potential utility in wastewater treatment applications .
Case Study 2: Bioremediation of DDT
A study focused on the bioremediation of DDT in anaerobic conditions demonstrated that the incorporation of this compound significantly accelerated the degradation process. The compound facilitated electron transfer processes essential for microbial metabolism, resulting in a marked decrease in DDT residues over time .
Research Findings
Recent research has explored various aspects of this compound's biological activity:
- Toxicological Assessments : Toxicity evaluations have indicated that while some derivatives exhibit low toxicity profiles in aquatic environments, further studies are needed to fully understand their ecological impact .
- Potential Applications : The compound's ability to act as an electron donor and facilitator in microbial processes positions it as a candidate for environmental remediation strategies targeting contaminated sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
